1-(3,4-Dichlorobenzoyl)piperazine

Descripción general

Descripción

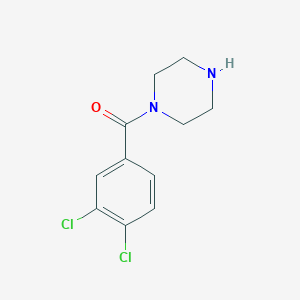

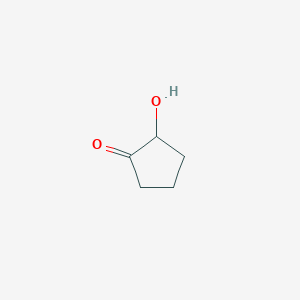

“1-(3,4-Dichlorobenzoyl)piperazine” is a chemical compound with the molecular formula C11H12Cl2N2O and a molecular weight of 259.13 . It is typically found in a powder form .

Molecular Structure Analysis

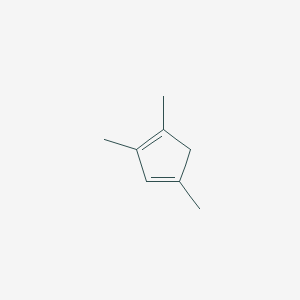

The molecular structure of “this compound” consists of a piperazine ring substituted with a 3,4-dichlorobenzoyl group .Physical and Chemical Properties Analysis

“this compound” is a solid substance that is stored at room temperature . The predicted melting point is 141.71°C, and the predicted boiling point is approximately 427.2°C at 760 mmHg . The predicted density is approximately 1.3 g/cm3, and the predicted refractive index is n20D 1.58 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis Techniques : The synthesis of 1-(2,3-dichlorophenyl)piperazine, a related compound, involves alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis processes, with a total yield of 48.2%. This provides insights into potential synthesis methods for 1-(3,4-Dichlorobenzoyl)piperazine (Quan, 2006).

- Molecular Structures and Interactions : Research on 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, which are structurally similar to this compound, reveals that these compounds adopt similar molecular conformations but exhibit different intermolecular interactions based on the substituents used (Mahesha et al., 2019).

Biological and Pharmaceutical Applications

- Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Some analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine, a compound related to this compound, have shown to be potent non-nucleoside inhibitors of HIV-1 reverse transcriptase (Romero et al., 1994).

- Potential Antidepressant and Antianxiety Activities : Novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, similar to this compound, have been synthesized and shown potential antidepressant and antianxiety activities (Kumar et al., 2017).

Chemical Modifications and Pharmacological Properties

- Modification for Enhanced Properties : Piperazine derivatives, including compounds similar to this compound, have been modified to reduce lipophilicity for potential therapeutic or diagnostic applications in oncology, highlighting the versatility of these compounds (Abate et al., 2011).

Safety and Hazards

“1-(3,4-Dichlorobenzoyl)piperazine” is classified as a dangerous substance. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of water .

Propiedades

IUPAC Name |

(3,4-dichlorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCYVQSOJGFKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(3H-Imidazol-4-yl)-ethyl]-pyridine](/img/structure/B3190726.png)

![2,4-Imidazolidinedione, 5,5-dimethyl-3-[3-(triethoxysilyl)propyl]-](/img/structure/B3190754.png)

![5-[Bis(2-methylpropyl)amino]benzene-1,3-diol](/img/structure/B3190814.png)